Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate
Description
Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate is a quinoline-based compound featuring a chloro substituent at position 6, an ethyl carboxylate group at position 3, and a (2,5-dimethoxyphenyl)amino group at position 4.
Properties
IUPAC Name |
ethyl 6-chloro-4-(2,5-dimethoxyanilino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-4-27-20(24)15-11-22-16-7-5-12(21)9-14(16)19(15)23-17-10-13(25-2)6-8-18(17)26-3/h5-11H,4H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIBYWKCNMGXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.
Esterification: The carboxylic acid group on the quinoline core is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Amination: Finally, the dimethoxyaniline moiety is introduced through a nucleophilic substitution reaction, where 2,5-dimethoxyaniline reacts with the chlorinated quinoline ester under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core may intercalate with DNA, disrupting replication and transcription processes, while the dimethoxyaniline moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Features
The compound’s structural uniqueness arises from its substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Functional Group Impact on Properties
- Its amino linkage at position 4 may enhance hydrogen-bonding interactions in biological systems.
- Chloro vs. Trifluoromethyl (Position 6): The target’s chloro substituent (vs.
- Ethyl Carboxylate (Position 3) : Common across analogs, this group improves solubility and serves as a synthetic handle for further derivatization .
Biological Activity
Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 386.8 g/mol. The presence of a chloro substituent and dimethoxy groups enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.8 g/mol |
| CAS Number | 955282-79-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Formation of the Quinoline Core : Utilizing the Skraup synthesis method, starting from aniline derivatives.
- Chlorination : Introducing the chloro group using phosphorus pentachloride (PCl5).
- Amination : Nucleophilic substitution with 2,5-dimethoxyaniline to yield the target compound.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit key enzymes involved in cancer cell proliferation:
- Mechanism : The compound may inhibit topoisomerases and DNA gyrases, leading to apoptosis in cancer cells.
- Case Study : A related quinoline derivative demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition.
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties:
- Inhibition of Bacterial Growth : this compound has shown efficacy against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity:
- Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Research Findings and Case Studies
-
Anticancer Activity :
- A study found that quinoline derivatives with similar structures exhibited significant cytotoxicity against colon cancer cell lines (IC50 values ranging from 10 to 30 µM) due to their ability to induce apoptosis through caspase activation.
-
Antimicrobial Studies :
- Comparative studies revealed that this compound had a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Effects :
- In vitro assays indicated that the compound reduced nitric oxide production in macrophages by up to 50%, suggesting its potential use as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
